4-(Benzylthio)-3-nitrobenzaldehyde

Descripción general

Descripción

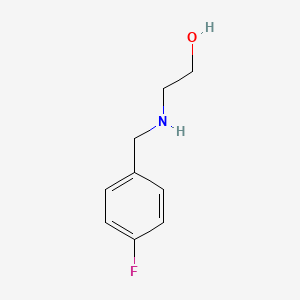

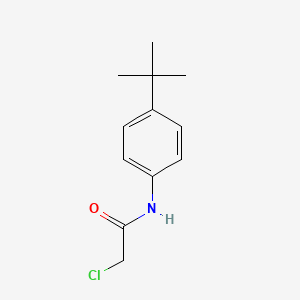

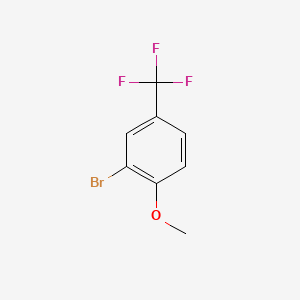

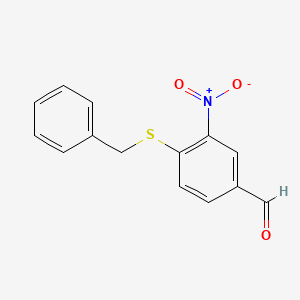

“4-(Benzylthio)-3-nitrobenzaldehyde” is a compound that contains a benzylthio group (-C6H5CH2S-) and a nitro group (-NO2) attached to a benzaldehyde core. The benzylthio group is a sulfur-containing group attached to a benzyl group, and the nitro group is a common functional group in organic chemistry that can contribute to the reactivity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzylthio and nitro groups onto a benzaldehyde core. This could potentially be achieved through nucleophilic aromatic substitution reactions or via a multi-step synthesis involving protection and deprotection strategies .Molecular Structure Analysis

The molecular structure of “4-(Benzylthio)-3-nitrobenzaldehyde” would be characterized by the presence of the benzylthio and nitro groups on the benzene ring of the benzaldehyde. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The chemical reactivity of “4-(Benzylthio)-3-nitrobenzaldehyde” would be influenced by the electron-withdrawing nitro group and the electron-donating benzylthio group. These groups could direct further chemical reactions to specific positions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzylthio)-3-nitrobenzaldehyde” would depend on the nature of the benzylthio and nitro groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis of Parallel Dipole-Aligned Crystals

4-(Benzylthio)-3-nitrobenzaldehyde: is utilized in the synthesis of parallel dipole-aligned crystals. This process is crucial for the development of materials with specific electrostatic properties, which are essential in various technological applications such as sensors and electronic devices .

Construction of Supramolecular Organic Frameworks

The compound serves as a structural unit in the construction of novel supramolecular organic frameworks (SOFs). These frameworks have potential applications in the field of molecular engineering, where they can be used to create complex structures with unique chemical and physical properties .

Development of Carbon Nanotube (CNT) Fibers

While not directly related to 4-(Benzylthio)-3-nitrobenzaldehyde , the methodologies used in its synthesis and the principles of molecular engineering can be applied to the development of high-strength CNT fibers. These fibers have a wide range of applications, including electronics, polymer composites, and energy storage materials .

Novelty Indicator for Scientific Research

The compound can be part of studies that introduce novelty indicators for scientific research. By analyzing the structure and applications of such compounds, researchers can develop methods to quantify the novelty and impact of scientific publications .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . These compounds often target key proteins or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Mode of Action

Similar compounds often interact with their targets by forming covalent bonds, thereby inhibiting the function of the target protein or enzyme . This interaction can lead to changes in cellular processes such as cell cycle progression, DNA replication, and protein synthesis, ultimately leading to cell death .

Biochemical Pathways

Similar compounds have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis . These effects can lead to downstream changes such as cell cycle arrest, DNA damage, and induction of apoptosis .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to induce cell cycle arrest, dna damage, and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

The action, efficacy, and stability of 4-(Benzylthio)-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and activity of the compound . Moreover, the presence of other substances (e.g., proteins, ions) can also affect the compound’s action by interacting with it or its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPQYSMFXQEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384289 | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)-3-nitrobenzaldehyde | |

CAS RN |

175278-44-1 | |

| Record name | 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)